molecular formula C16H25N3O3S B214810 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

Numéro de catalogue B214810
Poids moléculaire: 339.5 g/mol
Clé InChI: VRKNWKRESIFWQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by selectively binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK activity leads to decreased proliferation and survival of B-cells, which can result in the regression of B-cell malignancies.
Biochemical and Physiological Effects
3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent and selective inhibitory activity against BTK in preclinical models. Inhibition of BTK activity leads to decreased phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to induce apoptosis (programmed cell death) in B-cells, which can lead to the regression of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is its potent and selective inhibitory activity against BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies and for developing new therapies for these diseases. However, one limitation of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all patients with B-cell malignancies, as some tumors may have alternative mechanisms of B-cell receptor signaling.

Orientations Futures

There are several future directions for the development of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other anti-cancer agents, such as venetoclax, to enhance their activity and overcome resistance. Another area of research is the development of BTK inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the use of BTK inhibitors in combination with immunotherapy, such as checkpoint inhibitors, is an area of active investigation.

Méthodes De Synthèse

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide can be synthesized using a multi-step process that involves the reaction of several key intermediates. One of the key intermediates is 4-(methylsulfonyl)-1-piperazine, which is obtained by reacting methylsulfonyl chloride with piperazine in the presence of a base. The final product, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, is obtained by reacting 4-(methylsulfonyl)-1-piperazine with 3-methyl-N-(4-(trifluoromethyl)phenyl)butanamide in the presence of a palladium catalyst.

Applications De Recherche Scientifique

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

Propriétés

Nom du produit

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

Formule moléculaire

C16H25N3O3S

Poids moléculaire

339.5 g/mol

Nom IUPAC

3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20)

Clé InChI

VRKNWKRESIFWQU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

SMILES canonique

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.